molecular formula C10H8N2O2 B086458 4-(1H-Imidazol-4-yl)benzoic Acid CAS No. 13569-97-6

4-(1H-Imidazol-4-yl)benzoic Acid

Cat. No.: B086458
CAS No.: 13569-97-6
M. Wt: 188.18 g/mol
InChI Key: AKDWVSRIPFDSCD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)benzoic Acid is a compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to the compound’s reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of benzoic acid with imidazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-4-yl)benzoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the benzoic acid moiety or the imidazole ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4-(1H-Imidazol-4-yl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][5].

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)benzoic Acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzoic acid moiety can interact with proteins and other biomolecules, influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects[6][6].

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic Acid
  • 4-(1H-Imidazol-2-yl)benzoic Acid
  • 4-(1H-Imidazol-5-yl)benzoic Acid

Comparison: 4-(1H-Imidazol-4-yl)benzoic Acid is unique due to the position of the imidazole ring attachment, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(1H-imidazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDWVSRIPFDSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595169
Record name 4-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13569-97-6
Record name 4-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural properties of 4-(1H-Imidazol-4-yl)benzoic acid and how do they facilitate the formation of diverse MOFs?

A1: this compound (H2IBA) is a rigid linear ligand containing two functional groups: a carboxylate group (-COOH) and an imidazole group. [] This combination allows H2IBA to act as a bridging ligand, coordinating to metal ions through both functional groups and promoting the formation of extended network structures. The rigidity of the ligand further contributes to the formation of well-defined and stable MOFs with specific pore sizes and shapes.

Q2: How does the choice of metal ion and reaction conditions affect the structure and properties of MOFs synthesized using this compound?

A2: The research demonstrates that by varying the metal ion (e.g., Cu, Cd, Zn, Co) and reaction conditions (temperature, solvent), a diverse range of MOF structures can be obtained using H2IBA. [] For example, reacting H2IBA with copper ions at different temperatures yielded a mononuclear motif at one temperature and a one-dimensional chain structure at another. [] This highlights the ability to fine-tune the structural diversity and potentially tailor the properties of MOFs by carefully selecting the synthesis parameters.

Q3: Can you provide an example of how the structural characteristics of a MOF synthesized with this compound influence its potential applications?

A3: One study demonstrated the synthesis of a three-dimensional interpenetrating MOF with a specific Point (Schlafli) symbol using H2IBA and copper ions. [] This interpenetrating structure, characterized by the entanglement of two or more identical frameworks, can lead to enhanced properties such as high surface area and porosity. These features make such MOFs promising candidates for applications like gas storage, separation, and catalysis.

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